Welcome to the BenchChem Online Store!
molecular formula C7H7NO2 B354443 Salicylamide CAS No. 65-45-2

Salicylamide

Cat. No. B354443
M. Wt: 137.14 g/mol
InChI Key: SKZKKFZAGNVIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06355695B1

Procedure details

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide. A solution of the above ether (4.0 g) in tetrahydrofuran (20 mL) and 3 N hydrochloric acid (20 mL) was stirred for 2 hours. The reaction mixture was diluted with water, neutralized with 1 N sodium hydroxide, and extracted with dichloromethane. The organic extracts were dried, evaporated, and chromatographed, with dichloromethane:methanol (95:5) as eluent, to give the hydroxy benzamide compound as a viscous oil (2.9 g); NMR: 7.63 (m,2), 7.47 (m,1), 7.37 (m,3), 7.32 (d,1, J=2.1), 7.06 (dd,1, J=2.1, 8.3), 6.46 (m,1), 3.82 (m,1), 3.69 (m,1), 3.57-3.39 (m,2), 3.12 (m,1), 2.60 (m,1), 1.97 (m,1), 1.82 (m,1); MS: m/z=338(M+1).
Name
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(C(CCO)C[NH:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)C=CC=1Cl.CC[O:25]CC.[OH-].[Na+]>O1CCCC1.Cl.O>[OH:25][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:12]([NH2:11])=[O:19] |f:2.3|

Inputs

Step One
Name
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CNC(C1=CC=CC=C1)=O)CCO
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed, with dichloromethane:methanol (95:5) as eluent

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.